molecular formula C28H27N5O B13322429 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine

4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine

Cat. No.: B13322429
M. Wt: 449.5 g/mol
InChI Key: VGFOINKSXBISSV-UHFFFAOYSA-N
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Description

4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is a complex organic compound that features a quinoline moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include acids, bases, and various solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of kinases, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of the kinases, preventing their phosphorylation activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine is unique due to its dual moiety structure, combining the properties of quinoline and pyrazolo[1,5-a]pyrimidine. This dual structure enhances its binding affinity and specificity towards kinase targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C28H27N5O

Molecular Weight

449.5 g/mol

IUPAC Name

4-[3-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]propyl]morpholine

InChI

InChI=1S/C28H27N5O/c1-2-6-27-25(5-1)24(11-12-29-27)26-19-31-33-20-23(18-30-28(26)33)22-9-7-21(8-10-22)4-3-13-32-14-16-34-17-15-32/h1-2,5-12,18-20H,3-4,13-17H2

InChI Key

VGFOINKSXBISSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Origin of Product

United States

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